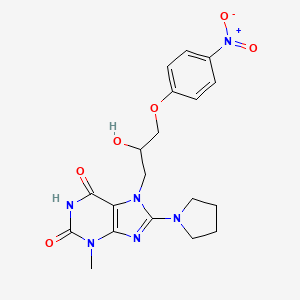

(Z)-2-(heptadec-10-enyl)-6-methoxycyclohexa-2,5-diene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

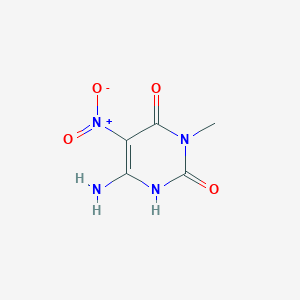

Irisquinone is a naturally occurring compound found in various species of the Iris plant. It belongs to the class of quinones, which are known for their diverse range of biological activities. Irisquinone has garnered significant attention due to its promising therapeutic potential, particularly in the field of oncology. It has been isolated as an active principle from the seed oil of Iris pallasi and is effective against various types of cancer, including cervical carcinoma, lymphosarcoma, hepatoma, and Ehrlich ascites carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes for irisquinone have been described in the literature. One high-yielding synthesis involves the palladium-catalyzed coupling reaction of dec-9-yn-1-ol with iodide to form an alkyne, followed by Fremy’s salt oxidation of phenol . Another efficient synthetic process involves a series of reactions including Wittig reaction, reduction, oxidation, and deprotection, starting from 3,5-dimethoxycarboxaldehyde . The key factors such as the ratio of raw materials, temperatures, solvents, reaction times, and types of base for the main reactions are optimized to achieve a high overall yield.

Industrial Production Methods: The industrial production of irisquinone is currently limited due to the complexity of its synthesis and the need for specific reaction conditions. advancements in synthetic methodologies and optimization of reaction parameters have opened new perspectives for the artificial synthesis and development of irisquinone .

Chemical Reactions Analysis

Irisquinone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s quinone moiety allows it to participate in redox reactions, making it a redox-active molecule. Common reagents used in these reactions include palladium catalysts, Fremy’s salt, and various bases and solvents . Major products formed from these reactions include alkyne intermediates and oxidized phenol derivatives.

Scientific Research Applications

Irisquinone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, it is being investigated for its efficacy in combating various types of cancer, including breast, colon, and lung cancers . It acts as a tumor radiotherapy sensitizer and has broad-spectrum antitumor activity . Additionally, irisquinone has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis, making it a potent anti-cancer agent . In the field of biology, it is used to study the mechanisms of oxidative stress and its effects on cellular components .

Mechanism of Action

The mechanism of action of irisquinone is rooted in its ability to generate reactive oxygen species (ROS) within cancer cells. Upon entry into the cancer cell, irisquinone undergoes a series of redox reactions, leading to the production of ROS. These reactive molecules induce oxidative stress, damaging essential cellular components such as DNA, proteins, and lipids . This oxidative stress disrupts the normal functioning of the cancer cell, eventually leading to programmed cell death, or apoptosis. Irisquinone also interferes with specific cellular pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascade, further contributing to its anti-cancer properties .

Comparison with Similar Compounds

Irisquinone is unique among quinones due to its specific biological activities and therapeutic potential. Similar compounds include other naphthoquinones and benzoquinones, which also exhibit redox activity and anti-cancer properties. irisquinone’s ability to modulate gene expression and its broad-spectrum antitumor activity set it apart from other quinones .

List of Similar Compounds:- Naphthoquinone

- Benzoquinone

- Plumbagin

- Juglone

Properties

IUPAC Name |

2-heptadec-10-enyl-6-methoxycyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCCUFKHCNSRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzothiazol-2-yl)-1-(3-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101788.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101810.png)

![7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101854.png)

![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101870.png)

![ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14101876.png)

![1,7-dimethyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14101889.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14101896.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14101905.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101910.png)